
1-(2-pyridinyl)-1-(2-quinolinyl)ethanol
説明
1-(2-pyridinyl)-1-(2-quinolinyl)ethanol, also known as PQE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PQE is a chiral molecule that contains both pyridine and quinoline rings, making it a versatile compound that can be used in a wide range of applications.
作用機序
The mechanism of action of 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol is not fully understood, but it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol has also been shown to modulate the activity of various receptors, including GABA receptors and serotonin receptors.
Biochemical and Physiological Effects:
1-(2-pyridinyl)-1-(2-quinolinyl)ethanol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol has also been shown to exhibit antibacterial and antifungal activities against various microorganisms, including Staphylococcus aureus and Candida albicans.
実験室実験の利点と制限
One of the main advantages of 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol is its versatility, as it can be used in various applications, including medicinal chemistry, materials science, and organic synthesis. 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol is its chiral nature, which can make it difficult to purify and characterize.
将来の方向性
There are several future directions for research on 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol, including the development of new synthetic methods, the exploration of its biological targets and mechanisms of action, and the development of new applications in various fields. One potential direction for research is the development of 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol-based drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another potential direction is the use of 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol as a building block for constructing new materials with unique properties, such as stimuli-responsive materials and optoelectronic materials. Overall, 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol is a promising compound that has the potential to make significant contributions to various fields of research.
科学的研究の応用
1-(2-pyridinyl)-1-(2-quinolinyl)ethanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. In materials science, 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol has been used as a building block for constructing supramolecular structures, such as metal-organic frameworks and coordination polymers. In organic synthesis, 1-(2-pyridinyl)-1-(2-quinolinyl)ethanol has been used as a ligand for transition metal catalysts, enabling the synthesis of complex organic molecules.
特性
IUPAC Name |
1-pyridin-2-yl-1-quinolin-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-16(19,14-8-4-5-11-17-14)15-10-9-12-6-2-3-7-13(12)18-15/h2-11,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLFMRHGQOPLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)(C3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-[(propionyloxy)methyl]tetrahydro-3-furanyl propionate](/img/structure/B3823048.png)
![methyl (2S*,4R*)-1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3823072.png)
![3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde](/img/structure/B3823079.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)](/img/structure/B3823087.png)
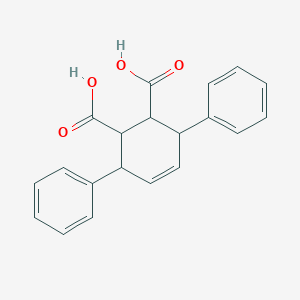
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid](/img/structure/B3823108.png)
![2-[(benzoyloxy)methyl]-5-(6-methyl-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823127.png)
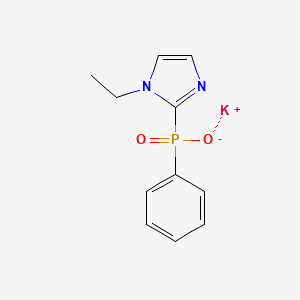
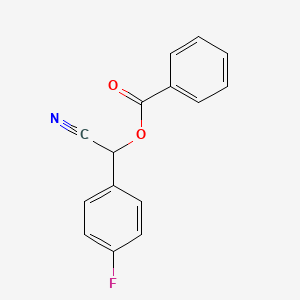
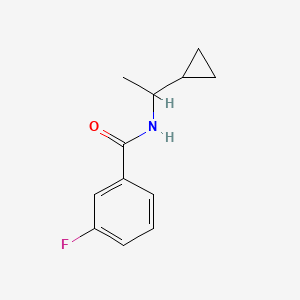
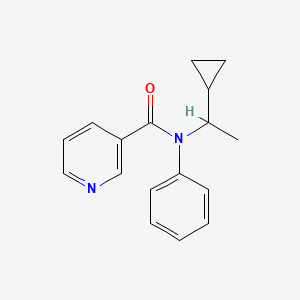
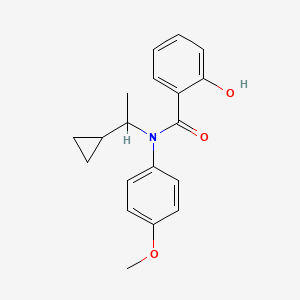

![N,N'-bis[1-(benzylamino)-2,2,2-trichloroethyl]urea](/img/structure/B3823157.png)